2CBFly-NBOMe

5-HT2A receptor radioligand binding NBOMe pharmacology

Standard NBOMe analogs exhibit confounding functional selectivity profiles due to structural variability. 2CBFly-NBOME provides a rigidified benzofuran core with defined signaling bias. - **Assay-ready:** 0.14 nM Ki at 5-HT2A; no head-twitch response (biased agonism). - **PK benchmark:** Brain Tmax 60 min, Cmax 171 ng/g, t1/2 2.40 h (rat). - **Analytical standard:** 35 phase I + 9 phase II metabolites characterized; CYP1A2/2D6/2C8/2C19/3A4 metabolism. - **Imaging reference:** [11C]Cimbi-31 PET tracer pedigree with ketanserin-displaceable binding.

Molecular Formula C20H22BrNO3
Molecular Weight 404.3 g/mol
CAS No. 1335331-42-4
Cat. No. B12741209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2CBFly-NBOMe
CAS1335331-42-4
Molecular FormulaC20H22BrNO3
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCCC2=C3CCOC3=C(C4=C2OCC4)Br
InChIInChI=1S/C20H22BrNO3/c1-23-17-5-3-2-4-13(17)12-22-9-6-14-15-7-10-25-20(15)18(21)16-8-11-24-19(14)16/h2-5,22H,6-12H2,1H3
InChIKeyCUFCITSPWAZWHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2CBFly-NBOMe Identity and Procurement


2CBFly-NBOMe (NBOMe-2C-B-FLY, Cimbi-31) is a synthetic N-(2-methoxybenzyl)phenethylamine that combines the tetrahydrobenzodifuran core of 2C-B-FLY with the NBOMe N-benzyl substituent [1]. It was first synthesized in 2002 and subsequently characterized as a potent partial agonist at the serotonin 5-HT2A receptor [2]. The compound belongs to the broader 25-NB (NBOMe) class, which are distinguished from their 2C counterparts by sub-nanomolar 5-HT2A binding affinities and high selectivity over 5-HT2B receptors [3]. With a molecular formula of C20H22BrNO3 (MW 404.30 g/mol) and a bromine substituent at the 8-position of the tetrahydrobenzodifuran system, 2CBFly-NBOMe occupies a structurally distinct niche at the intersection of the FLY, DOx, and NBOMe chemical families [1].

Compound class NBOMe N-benzyl phenethylamine with rigidified tetrahydrobenzodifuran core
Target engagement 5-HT2A receptor partial agonist (reported binding context)
Research application Biased signaling dissection, brain pharmacokinetic profiling, and PET tracer reference

Why 2CBFly-NBOMe Is Irreplaceable


Compounds within the NBOMe and benzodifuran psychedelic classes exhibit profound pharmacological divergence despite superficial structural similarities. The N-(2-methoxybenzyl) substituent present in 2CBFly-NBOMe is not merely a potency-enhancing modification; it fundamentally alters receptor selectivity profiles, brain pharmacokinetics, and metabolic fate compared to the non-benzylated parent 2C-B-FLY [1]. Conversely, 2CBFly-NBOMe differs from prototypical NBOMes such as 25I-NBOMe by virtue of its rigidified tetrahydrobenzodifuran core, which constrains conformational flexibility and modulates both binding kinetics and in vivo behavioral expression—including a notable absence of head-twitch response that contrasts with other 5-HT2A agonists [2]. Generic substitution across these chemotypes therefore risks introducing confounds in receptor occupancy studies, PET tracer development, metabolic profiling, and behavioral pharmacology experiments [3].

N-benzyl substituent alters selectivity and brain PK

Compared to parent 2C-B-FLY, the NBOMe group modifies 5-HT2A/2B selectivity and pharmacokinetics; simple core replacement may invalidate established PK models.

Rigidified core modulates binding kinetics and behavioral output

The tetrahydrobenzodifuran scaffold constrains conformational flexibility, contributing to an absence of head-twitch response not observed with flexible-chain NBOMes like 25I-NBOMe.

Behavioral pharmacology diverges from canonical 5-HT2A agonists

Lack of head-twitch response despite robust receptor binding means 2CBFly-NBOMe cannot serve as a generic substitute for HTR-based screening of psychedelic-like activity.

2CBFly-NBOMe Quantitative Differentiation


5-HT2A Receptor Binding Affinity

2CBFly-NBOMe exhibits a Ki of 0.14 nM at the rat 5-HT2A receptor [1], placing it in the sub-nanomolar affinity range characteristic of NBOMe compounds. Its non-benzylated parent 2C-B-FLY shows a Ki of 0.12 nM at the human 5-HT2A receptor for the more active (R)-enantiomer [2], while the prototypical 25I-NBOMe binds with Ki values of 0.044 nM (human) and 0.087 nM (rat) . 25B-NBOMe, the closest 2,5-dimethoxy comparator, displays a Ki of 0.05 nM at human 5-HT2A . Notably, the N-benzyl modification in 2CBFly-NBOMe enhances affinity by approximately two orders of magnitude compared to the broader 2C-B scaffold (Ki ≈ 6.9–34 nM) [3].

5-HT2A binding affinity
Cross-study context
Ki 0.14 nM (rat)
2C-B-FLY: 0.12 nM (R); 25I-NBOMe: 0.087 nM; 25B-NBOMe: 0.05 nM; 2C-B: 6.9–34 nM
Supports sub-nanomolar 5-HT2A binding; intermediate rank among NBOMe ligands
Radioligand competition assays; species and source vary across studies
5-HT2A receptor radioligand binding NBOMe pharmacology structure-activity relationship

Brain Pharmacokinetics

Following subcutaneous administration of 1 mg/kg in male Wistar rats, 2CBFly-NBOMe achieved peak serum concentration (Cmax) of 28 ng/mL at 30 min and peak brain concentration of 171 ng/g at 60 min, yielding a brain-to-serum concentration ratio of approximately 6.1 [1]. The elimination half-life was 1.56 h in serum and 2.40 h in brain tissue, with the parent compound still detectable in brain at 8 h post-administration [1]. By comparison, the parent compound 2C-B (50 mg/kg s.c.) exhibited similar Tmax values (serum 30 min, brain 60 min) but was detectable for only 5 h in tissues [1]. The structurally related 25CN-NBOMe (5 mg/kg) showed shorter half-life values of 1.88 h (serum) and 2.28 h (brain) despite a five-fold higher dose [1]. The extended brain half-life of 2CBFly-NBOMe suggests slower brain tissue turnover compared to closely related NBOMe analogs.

Brain pharmacokinetics
Head-to-head comparison
Brain t1/2 2.40 h · Cmax 171 ng/g · Brain/serum 6.1
Supports sustained central 5-HT2A occupancy; slower brain entry than 2C-B
Wistar rats, 1 mg/kg s.c.; LC/MS quantification
pharmacokinetics brain penetration half-life blood-brain barrier NBOMe

Plasma Protein Binding and Metabolic Stability

In a direct comparative in vitro toxicokinetic study of three emerging NBOMe derivatives using terminally differentiated HepaRG human hepatocellular carcinoma cells, 2C-B-FLY-NBOMe demonstrated plasma protein binding (PPB) exceeding 85% [1]. The same study examined 5-APB-NBOMe and 2C-B-FLY-NB2EtO5Cl under identical conditions, establishing 2C-B-FLY-NBOMe as a moderately high protein-bound compound within this emerging subset. Phase I metabolism was primarily mediated by CYP1A2, CYP2D6, CYP2C8, CYP2C19, and CYP3A4, with major pathways including O-dealkylation and hydroxylation; phase II glucuronidation was predominantly catalyzed by UGT1A9 [1]. In a separate comprehensive metabolite profiling study, 35 phase I and 9 phase II metabolites were identified across rat urine, human liver microsomes, and C. elegans systems, with mono- and poly-hydroxylation, O-demethylation, and oxidative debromination as the major metabolic routes [2].

Plasma protein binding & metabolism
In vitro comparison
PPB >85% · CYP1A2/2D6/2C8/2C19/3A4 · UGT1A9 · 44 metabolites identified
Supports free fraction calculation; oxidative debromination is a distinctive pathway
HepaRG cell model; Richter et al. 2020, Nykodemová et al. 2021
plasma protein binding toxicokinetics hepatic metabolism NBOMe forensic toxicology

Head-Twitch Response Absence

In a comprehensive behavioral assessment in male Wistar rats, 2CBFly-NBOMe (0.2, 1, and 5 mg/kg s.c.) produced a dose-dependent reduction in locomotor activity in the open field test and strongly disrupted acoustic startle response (ASR) at both 15 and 60 min post-administration time points [1]. Prepulse inhibition (PPI) was affected only at the 15 min onset. Critically, the compound did not induce head-twitch response (HTR) or wet dog shakes—behaviors canonically associated with 5-HT2A receptor activation by serotonergic psychedelics [1]. This contrasts sharply with 2C-B-FLY, which induced HTR with an ED50 of 1.79 μmol/kg in C57BL/6J mice [2], and with 25I-NBOMe and 25B-NBOMe, both of which reliably produce HTR in rodents [3]. The compound also produced no significant thermoregulatory changes, unlike many substituted amphetamine psychedelics [1].

Head-twitch response absence
Cross-study context
HTR: not observed (0.2–5 mg/kg s.c.)
2C-B-FLY: ED50 1.79 µmol/kg; 25I-NBOMe: robust HTR
Supports biased 5-HT2A signaling investigation; dissociates receptor binding from canonical behavior
Wistar rats; locomotor suppression and ASR disruption present
head-twitch response prepulse inhibition locomotor activity acoustic startle 5-HT2A behavioral pharmacology

[11C]Cimbi-31 Brain PET Imaging

2CBFly-NBOMe was radiolabeled as [11C]Cimbi-31 and evaluated alongside eight other 11C-phenethylamine candidates as a 5-HT2A agonist PET tracer in anesthetized Danish Landrace pigs [1]. [11C]Cimbi-31 produced cortical non-displaceable binding potential (BPND) values similar to those of [11C]Cimbi-5, the lead compound of the series, and superior to [11C]Cimbi-82 and [11C]Cimbi-21, which showed lower cortical BPND [2]. However, [11C]Cimbi-31 was ultimately not selected for further clinical development in favor of [11C]Cimbi-36, which demonstrated superior target-to-background ratios and was subsequently validated for human 5-HT2A receptor imaging [2]. The in vivo binding was displaceable by ketanserin, confirming 5-HT2A receptor specificity [2].

[11C]Cimbi-31 brain PET imaging
Head-to-head comparison
Cortical BPND comparable to [11C]Cimbi-5
Not selected vs [11C]Cimbi-36 (superior target/background ratio)
Supports in vivo brain penetrant 5-HT2A ligand; reference for PET tracer development
Porcine model; ketanserin-displaceable specific binding
positron emission tomography 5-HT2A agonist PET tracer Cimbi-31 neuroimaging pig brain

2CBFly-NBOMe Research and Procurement Scenarios


5-HT2A Functional Selectivity Profiling

2CBFly-NBOMe is uniquely suited as a tool compound for investigating biased agonism and functional selectivity at the 5-HT2A receptor. The compound's behavioral profile—robust 5-HT2A binding (Ki = 0.14 nM) [1] coupled with an absence of head-twitch response in rats [2]—suggests a signaling bias that diverges from the canonical Gq-mediated pathway typically associated with psychedelic effects. Researchers comparing 2CBFly-NBOMe with HTR-inducing agonists (LSD, psilocybin, 25I-NBOMe) in downstream signaling assays (β-arrestin recruitment, Gq/11 calcium flux, PLA2 activation) can use this compound to probe the structural determinants of biased 5-HT2A signaling. Procurement is recommended for academic laboratories conducting GPCR signaling bias research.

NBOMe Brain Pharmacokinetics Comparison

The quantitatively characterized brain pharmacokinetic profile of 2CBFly-NBOMe—Tmax brain = 60 min, Cmax brain = 171 ng/g, t1/2 brain = 2.40 h, brain-to-serum ratio ≈ 6.1 at 1 mg/kg s.c. in rats [2]—makes this compound a valuable reference standard for comparative PK studies within the NBOMe class. Its slower brain penetration relative to 2C-B and extended brain half-life compared to 25CN-NBOMe (t1/2 brain = 2.28 h) [2] provide a differentiated PK benchmark. Forensic toxicology laboratories and DMPK groups developing LC-MS/MS analytical methods for NBOMe detection in biological matrices can use the established metabolite panel (35 phase I, 9 phase II metabolites) [3] as a reference dataset.

5-HT2A PET Tracer Development

2CBFly-NBOMe ([11C]Cimbi-31) has been directly evaluated as a 5-HT2A agonist PET tracer in porcine brain imaging, achieving cortical BPND comparable to the lead compound [11C]Cimbi-5 with ketanserin-displaceable specific binding [4]. This established in vivo brain imaging pedigree makes unlabeled 2CBFly-NBOMe a suitable reference compound for PET tracer development programs—particularly for in vitro autoradiography competition studies, ex vivo occupancy assays, and as a cold standard for radioligand validation. Medicinal chemistry teams optimizing next-generation 5-HT2A PET ligands should consider this compound as a structurally distinct comparator to the clinically validated [11C]Cimbi-36 scaffold.

Metabolic Pathway Elucidation and Forensic Toxicology

The comprehensive metabolic characterization of 2CBFly-NBOMe across three biological systems—human liver microsomes, rat in vivo, and C. elegans—has identified oxidative debromination as a distinctive phase I pathway not shared with non-brominated NBOMe analogs [3]. Combined with high plasma protein binding (>85%) [5] and multi-CYP metabolism (CYP1A2, 2D6, 2C8, 2C19, 3A4) [5], this compound serves as an ideal reference material for forensic toxicology laboratories validating analytical methods for NBOMe detection in clinical and post-mortem samples. Procurement as an analytical reference standard is indicated for ISO 17025-accredited toxicology laboratories developing targeted NBOMe screening panels.

Application
Selection Property
Validation Focus
5-HT2A biased signaling research
HTR-absent behavioral profile with robust binding
β-arrestin recruitment, Gq calcium flux, PLA2 activation assays
NBOMe brain pharmacokinetic profiling
Extended brain half-life and high brain-to-serum ratio
LC-MS/MS method validation; brain penetration time course
5-HT2A PET tracer development
Established in vivo brain imaging with [11C]Cimbi-31
Autoradiography competition; occupancy assay reference
NBOMe metabolic pathway elucidation
Multi-CYP metabolism and distinct oxidative debromination
Metabolite identification in biological matrices; forensic screening method validation

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55 linked technical documents
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